Fgfr-IN-8

FGFR3 Gatekeeper Mutation Kinase Inhibition

Researchers investigating FGFR gatekeeper mutation-driven resistance (V555M-FGFR3, V564F-FGFR2) require tool compounds with validated mutant activity. Generic FGFR inhibitors lack this specificity. FGFR-IN-8 (Compound 17a) solves this: • Sub-nanomolar IC50 vs FGFR1/3 (wild-type); 7.30 nM vs FGFR4 • 30.5× greater potency vs V555M-FGFR3 vs infigratinib • Orally bioavailable; validated in V555M-driven xenografts • 5× greater apoptosis induction vs infigratinib in mutant models

Molecular Formula C27H31Cl2N9O2
Molecular Weight 584.5 g/mol
Cat. No. B12395904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-8
Molecular FormulaC27H31Cl2N9O2
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
InChIInChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36)
InChIKeyQPGRMRIBWAFOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR-IN-8: Pan-FGFR Inhibitor for Wild-Type and Gatekeeper Mutants


FGFR-IN-8 (also designated Compound 17a; CAS: 2640217-64-5) is a highly potent, orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor belonging to the pyridinyltriazine derivative class [1]. It was rationally designed and identified through a structure-activity relationship (SAR) study to target both wild-type FGFR isoforms (FGFR1, FGFR3, FGFR4) and clinically relevant resistance-conferring mutations, notably the gatekeeper mutations V564F-FGFR2, N549H-FGFR2, and V555M-FGFR3 . FGFR-IN-8 functions as an ATP-competitive inhibitor, thereby blocking downstream MAPK/ERK and PI3K/AKT signaling cascades implicated in oncogenic proliferation and survival .

✓ Pan-FGFR pathway inhibition studies
✓ FGFR gatekeeper mutation resistance modeling
✓ ATP-competitive kinase assay workflow

FGFR-IN-8 Mutant Selectivity vs. Conventional Inhibitors


Generic substitution among pan-FGFR inhibitors is scientifically unsound due to profound differences in their activity profiles against clinically prevalent FGFR gatekeeper mutations [1]. FGFR-IN-8 was specifically developed to address resistance mechanisms that limit the efficacy of earlier inhibitors like infigratinib (BGJ398) and erdafitinib [2]. As demonstrated in comparative kinase and cellular assays, FGFR-IN-8 retains sub-nanomolar to low-nanomolar potency against key mutants, including the V555M gatekeeper mutation in FGFR3, where the comparator infigratinib shows significantly reduced activity [3][4]. Furthermore, the compound's differentiated oral bioavailability and downstream effects on apoptosis and metastasis necessitate precise selection based on the specific genetic lesion being modeled . The quantitative evidence below substantiates these functional distinctions, which are critical for experimental reproducibility and translational relevance.

FGFR-IN-8 Target Profile
Conventional Pan-FGFR Inhibitors
Gatekeeper-mutant-compatible activity
Target engagement at V555M-FGFR3 may be reduced, limiting model relevance
Reported apoptosis and metastasis response in mutant models
Cellular response profile may not transfer directly
Oral bioavailability characterized in xenograft studies
Exposure context may require separate validation

FGFR-IN-8: Direct Comparison Evidence


V555M-FGFR3 Inhibition vs. Infigratinib

FGFR-IN-8 (17a) demonstrates superior kinase-inhibitory activity against the V555M-FGFR3 gatekeeper mutation, a primary resistance mechanism to first-generation FGFR inhibitors [1][2]. In a head-to-head comparison from the primary discovery paper, FGFR-IN-8 exhibited significantly lower IC50 values against this mutant compared to the clinically approved pan-FGFR inhibitor infigratinib (BGJ398) [1].

V555M-FGFR3 IC50
Head-to-head
22.6 nM vs 690 nM (30.5-fold lower)
Supports gatekeeper-mutant kinase inhibition assay context
Biochemical kinase assay
FGFR3 Gatekeeper Mutation Kinase Inhibition Drug Resistance

FGFR-Mutant Apoptosis Induction vs. Infigratinib

FGFR-IN-8 (17a) induces significantly higher rates of apoptosis in cancer cells harboring FGFR mutations compared to infigratinib [1]. Quantitative analysis from the discovery study reveals that FGFR-IN-8 triggered approximately 5-fold greater apoptotic cell death in FGFR-mutant cell models, underscoring its enhanced functional cellular efficacy [1][2].

Apoptosis induction
Head-to-head
5-fold higher vs infigratinib
Supports apoptosis endpoint response context
In vitro mutant cell models
Apoptosis FGFR Mutants Cancer Cell Lines Cell Viability

Metastasis Inhibition vs. Infigratinib

In functional assays measuring metastatic potential, FGFR-IN-8 (17a) demonstrates a substantial inhibitory effect on cancer cell migration and invasion, a key indicator of anti-metastatic activity [1]. Direct comparison with infigratinib showed that FGFR-IN-8 inhibited metastasis-associated behaviors to a much greater extent, with a quantified difference ranging from 4.4 to 9 times greater inhibition [1][2].

Metastasis inhibition
Head-to-head
4.4–9 fold greater inhibition
Supports cell migration/invasion assay context
In vitro migration and invasion assays
Metastasis Cell Migration Invasion Assay FGFR Signaling

FGFR1/3/4 Wild-Type Inhibition Profile

FGFR-IN-8 demonstrates high potency against a panel of wild-type FGFR isoforms, with sub-nanomolar to low-nanomolar IC50 values that surpass or are comparable to several clinically advanced pan-FGFR inhibitors . Specifically, its activity against FGFR1 (<0.5 nM), FGFR3 (<0.5 nM), and FGFR4 (7.30 nM) is characterized in biochemical assays [1].

FGFR1/3/4 WT IC50
Cross-study context
FGFR1: <1 nM, FGFR3: <1 nM, FGFR4: 7.30 nM
Supports pan-FGFR isoform profiling
Cross-study comparison; review specific conditions
FGFR1 FGFR3 FGFR4 Pan-FGFR Inhibitor Kinase Profiling

In Vivo Efficacy Against V555M-FGFR3 Tumors

FGFR-IN-8 is characterized as an orally bioactive agent with demonstrated in vivo efficacy in a xenograft mouse model harboring the V555M-FGFR3 gatekeeper mutation [1]. In the TEL-V555M-FGFR3 Ba/F3 xenograft model, FGFR-IN-8 (17a) exhibited remarkable tumor growth inhibition and was reported to be more efficacious than infigratinib [1][2]. This in vivo performance validates its potential for preclinical studies requiring oral administration in animal models.

V555M-FGFR3 xenograft
Head-to-head
Tumor growth inhibition more pronounced vs infigratinib
Supports in vivo model-response context
Oral administration, xenograft model
Xenograft Model In Vivo Efficacy Oral Bioavailability Tumor Growth Inhibition

FGFR-IN-8: Key Research Applications


Modeling Acquired FGFR Inhibitor Resistance

FGFR-IN-8 is ideally suited for in vitro and in vivo studies focused on FGFR gatekeeper mutations (e.g., V555M-FGFR3, V564F-FGFR2) that confer resistance to earlier pan-FGFR inhibitors like infigratinib and erdafitinib [1][2]. Given its 30.5-fold greater potency against V555M-FGFR3 compared to infigratinib and its demonstrated in vivo efficacy in V555M-driven xenografts, FGFR-IN-8 is the preferred tool compound for researchers investigating second-line therapeutic strategies or the molecular mechanisms of resistance [1][3]. Its superior pro-apoptotic and anti-metastatic effects in mutant cell models further enhance the translational relevance of such studies [4].

Pan-FGFR Kinase Selectivity Profiling

For biochemical and cellular assays requiring comprehensive inhibition of wild-type FGFR1, FGFR3, and FGFR4 with high potency, FGFR-IN-8 offers a well-characterized profile with sub-nanomolar IC50 values for FGFR1 and FGFR3, and a notably low IC50 (7.30 nM) for FGFR4 . This makes it a valuable reference compound in kinase selectivity panels and for dissecting FGFR4-specific signaling pathways, where many other pan-FGFR inhibitors show significantly higher IC50 values (e.g., erdafitinib FGFR4 IC50 ~60 nM; pemigatinib FGFR4 IC50 30 nM) [5].

Xenograft Proof-of-Concept Studies

Researchers conducting in vivo efficacy studies with oral dosing in rodent models should prioritize FGFR-IN-8 based on its established oral bioactivity and superior performance in a V555M-FGFR3 xenograft model compared to infigratinib [1]. This compound is particularly well-suited for preclinical development programs targeting FGFR-driven cancers where gatekeeper mutations are a known resistance mechanism, or where broad and potent pan-FGFR inhibition is required for tumor growth suppression [1][3].

FGFR-Dependent Apoptosis and Metastasis

FGFR-IN-8's verified differential effects on apoptosis (5-fold greater induction) and metastasis inhibition (4.4- to 9-fold greater inhibition) compared to infigratinib make it an exceptional tool for mechanistic studies exploring the link between FGFR signaling, programmed cell death, and cell migration/invasion [4]. Researchers can leverage FGFR-IN-8 to more robustly interrogate these downstream biological processes, particularly in the context of FGFR-mutant cancer cell lines.

Application
Selection Property
Validation Focus
FGFR gatekeeper mutation resistance studies
Gatekeeper-mutant-compatible kinase inhibition
V555M-FGFR3 cell and xenograft model validation
Pan-FGFR isoform selectivity profiling
Wild-type FGFR1/3/4 inhibition review
Kinase panel selectivity benchmarking
Oral xenograft tumor growth studies
Oral exposure and model-response profile
Xenograft tumor growth endpoint review
Apoptosis and metastasis pathway analysis
Cellular apoptosis and migration endpoint review
Mutant cell line assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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